molecular formula C13H22N2O3 B8051196 tert-butyl (5R)-6-oxo-1,7-diazaspiro[4.5]decane-1-carboxylate

tert-butyl (5R)-6-oxo-1,7-diazaspiro[4.5]decane-1-carboxylate

Cat. No.: B8051196
M. Wt: 254.33 g/mol
InChI Key: NQSRGDMKYRGVHK-CYBMUJFWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

  • Utilizing tert-butylating agents and oxo-reagents under suitable conditions to introduce the functional groups.

Industrial Production Methods:

For large-scale production, streamlined synthesis involving automated processes and optimized reaction conditions are employed. This ensures higher yields and consistent quality.

Preparation Methods

Synthetic Routes and Reaction Conditions:

  • Step 1: Formation of the diazaspirodecane core

    • Reacting appropriate precursors through cyclization reactions.

    • Often requires specific catalysts and controlled temperature conditions.

Chemical Reactions Analysis

Types of Reactions it Undergoes:

  • Oxidation: : Converts into oxidized products under controlled conditions.

  • Reduction: : Reduces to simpler analogs with specific reagents.

  • Substitution: : Substitutes functional groups under the influence of catalysts.

Common Reagents and Conditions:

  • Oxidizing agents like potassium permanganate.

  • Reducing agents such as lithium aluminum hydride.

  • Substitution often uses halogenating agents or other electrophiles.

Major Products Formed:

  • Depending on the reagents and conditions, products can range from simpler spirocyclic derivatives to more complex, multi-functionalized compounds.

Scientific Research Applications

  • Chemistry: : Used in organic synthesis as a precursor for more complex molecules.

  • Biology: : Investigated for its biological activity and potential therapeutic properties.

  • Medicine: : Studied for use in drug development, particularly in targeting specific diseases.

  • Industry: : Utilized in material science for developing novel materials with unique properties.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, leading to a cascade of biochemical reactions. Pathways often involve binding to enzymes or receptors, altering their function.

Comparison with Similar Compounds

  • Compared to other spirocyclic compounds, tert-butyl (5R)-6-oxo-1,7-diazaspiro[4.5]decane-1-carboxylate offers unique stability and reactivity.

  • Similar Compounds

    • 1,7-diazaspiro[4.5]decane derivatives

    • Oxo-spirocyclic analogs

    • tert-Butyl substituted spirocycles

Highlighting its uniqueness in stability, reactivity, and potential biological activity makes it a standout in its class.

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Properties

IUPAC Name

tert-butyl (5R)-10-oxo-1,9-diazaspiro[4.5]decane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O3/c1-12(2,3)18-11(17)15-9-5-7-13(15)6-4-8-14-10(13)16/h4-9H2,1-3H3,(H,14,16)/t13-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQSRGDMKYRGVHK-CYBMUJFWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC12CCCNC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@@]12CCCNC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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